N-Boc Aliskiren

Description

Properties

IUPAC Name |

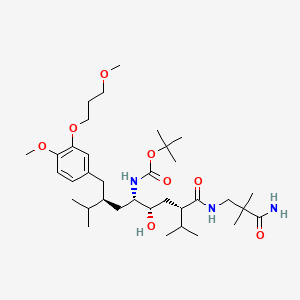

tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPJBCVKXMMXTJ-LJWNLINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693581 | |

| Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173338-07-3 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173338-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC Aliskiren | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173338073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BOC ALISKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S744PYU6D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of N-Boc Aliskiren

Introduction

In the landscape of cardiovascular therapeutics, Aliskiren represents a significant milestone as the first orally active direct renin inhibitor.[1][2] Its mechanism of action, which targets the renin-angiotensin-aldosterone system (RAAS) at its origin, offers a distinct therapeutic advantage for the management of essential hypertension.[3][4] The synthesis of such a structurally complex and stereochemically rich molecule is a considerable challenge, necessitating a sophisticated strategy of chemical transformations. Central to this strategy is the use of protecting groups to shield reactive functionalities during synthesis. This guide provides an in-depth technical examination of N-Boc Aliskiren, a key protected intermediate in the synthesis of Aliskiren. We will explore its chemical structure, physicochemical properties, the critical role of the tert-butoxycarbonyl (Boc) protecting group, and the analytical methodologies essential for its characterization and quality control, providing researchers and drug development professionals with a comprehensive understanding of this crucial compound.

Section 1: Molecular Structure and Identification

This compound is the derivative of Aliskiren where the primary amine at the C-5 position is protected as an N-Boc carbamate. This modification is fundamental to its role as a synthetic intermediate, preventing the nucleophilic amine from engaging in unwanted side reactions.

The core structure retains the pharmacologically relevant features of Aliskiren, including the distinct side chains that facilitate binding to the active site of renin.[1] The addition of the Boc group, however, significantly alters the molecule's overall physicochemical profile.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate[5][6] |

| CAS Number | 173338-07-3[5][6] |

| Molecular Formula | C₃₅H₆₁N₃O₈[6][7][8] |

| Molecular Weight | 651.89 g/mol [6][7] |

| SMILES | CC(C)OC)OCCCOC)CC)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C[5][6] |

| InChIKey | OKPJBCVKXMMXTJ-LJWNLINESA-N[6][8] |

Section 2: The Role and Rationale of the N-Boc Protecting Group

The decision to use a protecting group in a multi-step synthesis is driven by the need to control reactivity. The primary amine in the Aliskiren backbone is a potent nucleophile and base, making it susceptible to a wide range of reactions (e.g., acylation, alkylation) that would otherwise interfere with transformations at other sites of the molecule.

The Boc group is an ideal choice for this purpose due to three key characteristics:

-

Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and commercially available reagent.[9][10]

-

Robust Stability: The resulting carbamate is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[9][10] This stability ensures the protecting group remains intact throughout subsequent synthetic steps.

-

Orthogonality and Facile Removal: The Boc group is acid-labile and can be removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl) that typically do not affect other common protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[9][11] This orthogonality is a cornerstone of modern synthetic chemistry, allowing for selective deprotection.[10]

Section 3: Physicochemical Properties

The introduction of the Boc group imparts a significant change to the physicochemical properties of the Aliskiren molecule. This is a critical consideration for downstream processing, including purification (e.g., chromatography) and solubility.

Expert Insight: The addition of the bulky, nonpolar tert-butyl moiety markedly increases the molecule's lipophilicity. This is reflected in the calculated LogP value, which is substantially higher for the protected form. Consequently, this compound will exhibit lower solubility in aqueous media and stronger retention on reverse-phase chromatography columns compared to the final Aliskiren drug substance. This differential retention is the very principle that allows for effective chromatographic purification.

Table 2: Comparison of Physicochemical Properties: Aliskiren vs. This compound

| Property | Aliskiren (Free Base) | This compound | Rationale for Difference |

|---|---|---|---|

| Molecular Formula | C₃₀H₅₃N₃O₆[2][12] | C₃₅H₆₁N₃O₈[6][7] | Addition of C₅H₈O₂ from the Boc group. |

| Molecular Weight | 551.76 g/mol [12][] | 651.89 g/mol [6][7] | Added mass of the Boc group (100.12 g/mol ). |

| LogP (Octanol/Water) | 2.45 (Experimental)[2][14] | 5.2 (Computed)[6] | Increased lipophilicity from the nonpolar tert-butyl group. |

| Aqueous Solubility | Highly soluble as hemifumarate salt[2][14] | Expected to be significantly lower | Masking of the polar amine and increased lipophilicity reduces affinity for water. |

Section 4: The Pharmacological Context: Aliskiren and the Renin-Angiotensin-Aldosterone System (RAAS)

To appreciate the importance of synthesizing Aliskiren, one must understand its mechanism of action. Aliskiren directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen to angiotensin I.[1][3] By blocking the system at its origin, Aliskiren reduces the production of both angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention).[4][15] This comprehensive upstream inhibition contrasts with other RAAS-targeting drugs like ACE inhibitors and ARBs, which act further down the pathway.[3]

Section 5: Analytical Methodologies

As a key intermediate and potential impurity, this compound is primarily used as a chemical reference standard for the development, validation, and execution of quality control (QC) analytical methods.[5][7] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive technique for this purpose.

Experimental Protocol 1: LC-MS/MS Analysis of this compound

Rationale: This method provides the sensitivity and selectivity required to quantify this compound and separate it from Aliskiren and other synthesis-related impurities. A C18 column is used for reverse-phase separation based on polarity. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ion mode ESI.

-

Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound reference standard.

-

Dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with 50:50 acetonitrile:water to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 652.5 [M+H]⁺.

-

Product Ion (Q3): A specific fragment ion must be determined via infusion and fragmentation studies. A likely fragment would involve the loss of the Boc group or other neutral losses.

-

Self-Validation: The method is validated by assessing linearity, accuracy, precision, and specificity according to regulatory guidelines. The retention time and mass transition must be unique from Aliskiren (precursor ion m/z 552.4 [M+H]⁺).[16]

-

Experimental Protocol 2: N-Boc Deprotection for Chemical Verification

Rationale: To confirm the identity of a sample suspected to be this compound, a simple deprotection reaction can be performed. The resulting product can then be analyzed and compared to a certified Aliskiren reference standard.

-

Reaction Setup: Dissolve ~5 mg of the this compound sample in 1 mL of dichloromethane (DCM).

-

Reagent Addition: Add 1 mL of trifluoroacetic acid (TFA) to the solution at room temperature.[11]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Workup:

-

Remove the solvent and excess TFA under reduced pressure.

-

Re-dissolve the residue in a suitable solvent.

-

Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, filter, and concentrate.

-

-

Verification: Analyze the resulting product via LC-MS, ¹H NMR, or other spectroscopic methods and compare its analytical signature (retention time, mass spectrum, NMR spectrum) to that of an authentic Aliskiren standard. A perfect match confirms the identity of the starting material as this compound.

Conclusion

This compound is more than a mere precursor; it is an enabling tool in the production of the potent antihypertensive agent, Aliskiren. Its chemical structure is a deliberate modification designed to temporarily pacify a reactive amine, thereby permitting the precise and controlled construction of the final drug molecule. The addition of the Boc group fundamentally alters the compound's physicochemical properties, a factor that is leveraged during purification and must be understood for analytical characterization. The methodologies detailed herein provide a framework for the quality control and verification of this critical intermediate, ensuring the integrity of the synthetic pathway that ultimately yields a life-saving therapeutic.

References

-

Wikipedia. Aliskiren. Link

-

Giles, T. D., et al. (2011). Aliskiren. PMC - NIH. Link

-

National Center for Biotechnology Information. Aliskiren. PubChem Compound Database. Link

-

Patsnap Synapse. (2024). What is the mechanism of Aliskiren Fumarate?. Link

-

ResearchGate. Mechanisms of action of Aliskiren. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Link

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Link

-

Suzhou Yacoo Science Co., Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Link

-

Benchchem. (2025). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Link

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Link

-

Axios Research. This compound. Link

-

SynZeal. N-Boc-Aliskiren. Link

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Link

-

precisionFDA. This compound. Link

-

ChemicalBook. This compound CAS#:. Link

-

BOC Sciences. CAS 173334-57-1 Aliskiren.

-

Pharmaffiliates. CAS No : 173338-07-3 | Product Name : N-Boc-Aliskiren. Link

-

Global Substance Registration System (GSRS). ALISKIREN. Link

-

Wang, X., et al. (2007). Practical synthesis of an orally active renin inhibitor aliskiren. ElectronicsAndBooks. Link

-

Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications. Link

-

Pilli, N. R., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma. PubMed. Link

-

Burckhardt, B. B., et al. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. PubMed. Link

-

ResearchGate. (2014). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Link

-

ResearchGate. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Link

-

ResearchGate. (2012). Spectrofluorimetric Determination of Aliskiren in Tablets and Spiked Human Plasma through Derivatization with Dansyl Chloride. Link

Sources

- 1. Aliskiren - Wikipedia [en.wikipedia.org]

- 2. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]

- 5. N-Boc-Aliskiren | CAS No. 173338-07-3 | | SynZeal [synzeal.com]

- 6. This compound | C35H61N3O8 | CID 53348234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Axios Research [axios-research.com]

- 8. GSRS [precision.fda.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 14. eoinobrien.org [eoinobrien.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N-Boc Aliskiren: A Mechanistic Guide for Drug Development Professionals

Abstract

In the intricate landscape of pharmaceutical synthesis, the journey from simple precursors to a complex, stereochemically defined active pharmaceutical ingredient (API) is paved with strategic decisions. For Aliskiren, the first-in-class direct renin inhibitor, this journey prominently features the use of a critical intermediate: N-Boc Aliskiren. This technical guide delves into the core mechanistic principles governing the use of this compound, not merely as a transiently protected molecule, but as a cornerstone of a successful and efficient synthesis strategy. We will explore the causality behind the choice of the tert-butoxycarbonyl (Boc) protecting group, its application in key synthetic transformations, and the final, decisive deprotection step that yields the final API. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of protecting group strategy in the context of modern drug synthesis.

The Synthetic Challenge of Aliskiren: Why Amine Protection is Non-Negotiable

Aliskiren is a molecule of significant complexity, featuring multiple stereocenters, a secondary amine, a hydroxyl group, and two amide functionalities. The synthesis of such a molecule necessitates a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together.[1][2] A key functional group that requires careful management throughout this process is the secondary amine at the C5 position. Amines are nucleophilic and basic, and if left unprotected, this reactive site would interfere with numerous reactions essential for building the Aliskiren backbone.[3]

For instance, many synthetic routes for Aliskiren employ organometallic reagents or other strong bases and nucleophiles for carbon-carbon bond formation.[2] An unprotected amine would readily react with these reagents, leading to a host of undesired side products, significantly reducing the yield of the desired product and complicating purification processes. Therefore, the temporary masking, or "protection," of this amine is a critical strategic consideration.

The Boc Group: An Ideal Guardian for Aliskiren's Amine

The choice of a protecting group is a pivotal decision in any multi-step synthesis. An ideal protecting group should be:

-

Easy and efficient to introduce.

-

Stable under a wide range of reaction conditions.

-

Readily and selectively removed in high yield without affecting other functional groups.[4]

The tert-butoxycarbonyl (Boc) group has emerged as a preferred choice for protecting the amine in Aliskiren synthesis for several compelling reasons.[5] The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] This reaction is typically high-yielding and proceeds under mild conditions.

Once installed, the resulting carbamate, this compound, is exceptionally stable. It is resistant to a wide array of nucleophiles, bases, and catalytic hydrogenation conditions, all of which may be employed in the subsequent steps of the Aliskiren synthesis.[7][8] This robustness ensures that the protected amine remains inert while other parts of the molecule are being elaborated.

Crucially, the Boc group is acid-labile. It can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[6] This deprotection step is often the final transformation in the synthesis of Aliskiren, unveiling the active pharmaceutical ingredient.

Orthogonal Protection Strategy

The concept of orthogonal protection is paramount in the synthesis of complex molecules like Aliskiren.[4][9] This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. Aliskiren also contains a hydroxyl group which may itself require protection during certain synthetic steps. A common protecting group for hydroxyls is a silyl ether (e.g., TBDMS) or a benzyl ether (Bn). These groups are typically stable to the acidic conditions used to remove a Boc group, and the Boc group is stable to the conditions used to remove many hydroxyl protecting groups (e.g., fluoride for silyl ethers, hydrogenolysis for benzyl ethers). This orthogonality allows for the selective deprotection of one functional group while others remain protected, a necessity for controlled, stepwise synthesis.[10]

This compound in Action: A Convergent Synthetic Approach

A common strategy in Aliskiren synthesis involves a convergent approach where a key carbon-carbon bond is formed late in the synthesis. One illustrative pathway involves the reduction of a nitro group to an amine, which is then immediately protected with a Boc group.[5]

Formation of this compound Precursor: A Key Transformation

In several reported syntheses, a precursor containing a nitro group is reduced to the corresponding primary amine. This amine is often not isolated but is directly treated with Boc anhydride (Boc₂O) to form the stable N-Boc protected intermediate.[5] This "one-pot" procedure is efficient and prevents the potentially reactive free amine from undergoing side reactions.

Experimental Protocol: Boc Protection of an Amine Precursor

-

Dissolve the amine precursor in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is typically quenched with water, and the N-Boc protected product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography if necessary.

The Role of this compound as a Stable Intermediate

With the amine safely protected, the synthesis can proceed to couple the various fragments of the Aliskiren molecule. This often involves the formation of an amide bond between the carboxylic acid of one fragment and an amine on another. The stability of the Boc group is critical during these coupling reactions, which often employ activating agents that could react with an unprotected secondary amine.

The general structure of this compound is presented below:

Caption: Mechanism of acid-catalyzed deprotection of this compound.

Experimental Protocol: Boc Deprotection of this compound

-

Dissolve this compound in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Upon completion, the acid is neutralized by the addition of a base (e.g., saturated sodium bicarbonate solution).

-

The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to yield the crude Aliskiren.

-

The final product can be purified by crystallization or chromatography to obtain the high-purity API.

Data Summary

| Step | Transformation | Key Reagents | General Conditions | Purpose |

| Protection | Amine → N-Boc Amine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | 0 °C to room temperature | To mask the nucleophilic and basic amine during subsequent synthetic steps. |

| Deprotection | N-Boc Amine → Amine | Strong Acid (e.g., TFA, HCl) | Room temperature | To unveil the final active pharmaceutical ingredient. |

Conclusion

The use of this compound as a key intermediate is a testament to the power of strategic protecting group chemistry in modern drug synthesis. The Boc group provides a robust and reliable means of masking the reactive secondary amine in Aliskiren's precursors, allowing for the efficient and controlled construction of this complex molecule. Its facile removal in the final synthetic step makes it an ideal choice for a convergent synthesis strategy. A thorough understanding of the mechanistic principles behind the use of this compound, as outlined in this guide, is essential for drug development professionals aiming to design and execute efficient and scalable syntheses of complex pharmaceutical agents.

References

- Cini, E., Banfi, L., Barreca, G., Carcone, L., Malpezzi, L., Manetti, F., ... & Zanotti-Gerosa, A. (2016). Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence. Organic Process Research & Development, 20(2), 270-283.

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of aliskiren.

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 15, 2026, from [Link]

- Kocienski, P. J. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 15, 2026, from a university chemistry course resource.

- Lindsay, K. B., & Skrydstrup, T. (2006). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of organic chemistry, 71(13), 4766–4777.

- Rossi, S., Benaglia, M., Porta, R., Verzini, M., Cotarca, L., & Maragni, P. (2015). A Stereoselective Catalytic Nitroaldol Reaction as the Key Step in a Strategy for the Synthesis of the Renin Inhibitor Aliskiren. European Journal of Organic Chemistry, 2015(11), 2445-2452.

- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11, 15773-15781.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2015). A convergent synthesis of the renin inhibitor CGP60536B. Request PDF. Retrieved from [Link]

-

ResearchGate. (2014). A New Synthetic Route Towards Aliskiren Intermediates. Request PDF. Retrieved from [Link]

-

ResearchGate. (2006). A Total Synthesis of Aliskiren. Request PDF. Retrieved from [Link]

-

SynZeal. (n.d.). N-Boc-Aliskiren. Retrieved January 15, 2026, from [Link]

- Tran, V. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxyl chloride. RSC Advances, 10(37), 22051-22058.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Zhang, Z., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 13(1), 100-111.

- Agami, C., Couty, F., & Puchot-Guillot, F. (2002).

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved January 15, 2026, from [Link]

Sources

- 1. Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. media.neliti.com [media.neliti.com]

The Strategic Imperative of N-Boc Protection in the Synthesis of Aliskiren: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliskiren, the first-in-class direct renin inhibitor, represents a significant milestone in the management of hypertension. Its complex stereochemistry and multi-functional nature present considerable challenges in its chemical synthesis. This in-depth technical guide elucidates the critical role of the N-tert-butoxycarbonyl (Boc) protecting group in the convergent and efficient synthesis of Aliskiren. We will explore the discovery and significance of N-Boc protected Aliskiren as a key intermediate, detailing the causality behind its strategic implementation. This guide will provide field-proven insights into the experimental protocols for its synthesis and subsequent deprotection, underscoring the self-validating systems that ensure high yield and purity.

Introduction: The Challenge of Aliskiren Synthesis

Aliskiren is a potent, orally active non-peptide inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] By directly targeting renin, Aliskiren offers a distinct therapeutic mechanism for controlling blood pressure.[1][2] The molecular architecture of Aliskiren, however, is intricate, featuring four chiral centers and multiple functional groups, including a crucial primary amine. The synthesis of such a molecule demands a robust and highly stereoselective strategy.[3][4]

The primary amine in the Aliskiren backbone is a potent nucleophile and a strong base. Left unprotected, this amine group would readily engage in undesirable side reactions during subsequent synthetic steps, such as acylation or alkylation, leading to a complex mixture of products and significantly diminishing the overall yield of the target molecule. This necessitates the use of a protecting group that can mask the reactivity of the amine during critical bond-forming reactions and can be subsequently removed under mild conditions without affecting other sensitive functionalities within the molecule.

The N-Boc Protecting Group: A Strategic Choice

The tert-butoxycarbonyl (Boc) group has emerged as the protecting group of choice in many synthetic routes leading to Aliskiren.[3][5] Its widespread adoption is not arbitrary but is grounded in a set of advantageous chemical properties that align perfectly with the demands of the Aliskiren synthesis.

Causality behind the choice of N-Boc:

-

Stability: The N-Boc group is exceptionally stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. This robustness is essential for the integrity of the molecule during subsequent transformations.

-

Ease of Introduction: The Boc group can be readily introduced onto the primary amine of an Aliskiren precursor, typically through reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. This reaction is generally high-yielding and proceeds with excellent chemoselectivity.

-

Mild Deprotection: The N-Boc group is labile under acidic conditions, a property that allows for its selective removal in the final stages of the synthesis.[6][7] This is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6] The byproducts of this deprotection are innocuous and volatile (isobutylene and carbon dioxide), simplifying the purification of the final Aliskiren product.

-

Orthogonality: The Boc group's acid lability provides orthogonality with other protecting groups that might be present in the synthetic intermediates and are sensitive to different conditions (e.g., benzyl ethers, which are removed by hydrogenolysis).

-

Improved Solubility and Handling: The introduction of the lipophilic Boc group can enhance the solubility of polar intermediates in organic solvents, facilitating their purification by chromatography and improving their handling characteristics.

N-Boc Protected Aliskiren: A Key Intermediate

The strategic use of N-Boc protection has led to the isolation and characterization of N-Boc protected Aliskiren as a pivotal intermediate in numerous synthetic pathways.[3][8] Its formation allows for the controlled and high-yield execution of the final amide bond formation, a critical step in the convergent synthesis of Aliskiren.

Physicochemical Properties of N-Boc Aliskiren

| Property | Value | Source |

| Molecular Formula | C35H61N3O8 | [8] |

| Molecular Weight | 651.88 g/mol | [8] |

| IUPAC Name | tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | [8] |

| CAS Number | 173338-07-3 | [8] |

Experimental Protocols

The following protocols are synthesized from established methodologies in the literature and represent a practical approach to the synthesis and deprotection of this compound.[3][6][7]

Synthesis of N-Boc Protected Aliskiren Precursor

A common strategy involves the Boc protection of a key amine intermediate prior to the final amide coupling. One such convergent synthesis involves the following steps:

-

Nitro-group Reduction: A nitrolactone intermediate, with the stereocenters of Aliskiren already established, is subjected to reduction to yield the corresponding primary amine.

-

Boc-Protection: The resulting amine is then protected with di-tert-butyl dicarbonate.

Detailed Protocol for Boc-Protection of the Amine Intermediate:

-

Dissolve the amine intermediate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-Boc protected amine intermediate.

Final Amide Coupling and Formation of this compound

The N-Boc protected amine intermediate is then coupled with the final side chain, typically an activated carboxylic acid, to form this compound.

Deprotection of this compound to Yield Aliskiren

The final step in the synthesis is the removal of the Boc protecting group to furnish Aliskiren.

Detailed Protocol for N-Boc Deprotection:

-

Dissolve the N-Boc protected Aliskiren (1.0 equivalent) in a suitable organic solvent, most commonly dichloromethane (DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA) (10-20 equivalents) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate solution) if necessary.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Aliskiren.

-

The crude product can be further purified by crystallization or chromatography to obtain Aliskiren of high purity.[4]

Visualization of the Synthetic Strategy

Logical Workflow of Aliskiren Synthesis

Caption: Logical workflow illustrating the key stages in the synthesis of Aliskiren, highlighting the central role of N-Boc protection.

Signaling Pathway of Aliskiren's Mechanism of Action

Caption: Mechanism of action of Aliskiren in the Renin-Angiotensin-Aldosterone System (RAAS).

Conclusion: The Indispensable Role of this compound

The discovery and strategic implementation of N-Boc protected Aliskiren have been instrumental in the development of efficient and scalable syntheses of this important antihypertensive drug. The unique combination of stability, ease of introduction, and mild, selective removal makes the N-Boc group an ideal choice for masking the reactive primary amine of the Aliskiren backbone. This technical guide has provided a comprehensive overview of the rationale behind the use of N-Boc protection, detailed experimental protocols for its application, and a clear visualization of its role in the overall synthetic strategy. For researchers and drug development professionals, a thorough understanding of the principles and practices outlined herein is essential for the successful and efficient synthesis of Aliskiren and other complex pharmaceutical agents.

References

-

Rossi, S., Benaglia, M., Porta, R., & Verzini, M. (2015). A Stereoselective Catalytic Nitroaldol Reaction as the Key Step in a Strategy for the Synthesis of the Renin Inhibitor Aliskiren. European Journal of Organic Chemistry, 2015(11), 2445-2454. [Link]

-

Dong, H., Zhang, Z. L., Huang, J. H., Li, G., & Chen, S. H. (2005). Practical synthesis of an orally active renin inhibitor aliskiren. Tetrahedron Letters, 46(37), 6337-6340. [Link]

-

Wood, J. M., Maibaum, J., Rahuel, J., Grütter, M. G., Cohen, N. C., Rasetti, V., ... & Stutz, S. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications, 308(4), 698-705. [Link]

-

Maibaum, J., & Göschke, R. (2003). The Nonchiral Bislactim Diethoxy Ether as a Highly Stereo-Inducing Synthon for Sterically Hindered,γ-Branchedα-Amino Acids: A Practical, Large-Scale Route to an Intermediate of the Novel Renin Inhibitor Aliskiren. Helvetica Chimica Acta, 86(12), 4015-4034. [Link]

-

Hanessian, S., & Chénard, E. (2012). A new approach to the synthesis of peptidomimetic renin inhibitors: palladium-catalyzed asymmetric allylation of acyclic alkyl aryl ketones. Organic Letters, 14(12), 3222-3225. [Link]

-

Lindsay, K. B., & Skrydstrup, T. (2006). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of Organic Chemistry, 71(13), 4766-4777. [Link]

-

Shan, F., & Li, Y. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 12(48), 9929-9938. [Link]

-

Kim, J. H., & Ko, S. Y. (2013). A total synthesis of aliskiren (I) starting from D-tartrate diester. Bulletin of the Korean Chemical Society, 34(12), 3583-3584. [Link]

-

Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3), p73. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Dudin, L., & Ellman, J. A. (2006). A one-pot selective synthesis of N-Boc protected secondary amines: tandem direct reductive amination/N-Boc protection. Organic Letters, 8(25), 5709-5712. [Link]

-

SynZeal. (n.d.). N-Boc-Aliskiren. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23863-23869. [Link]

-

Shaikh, N. S., Deshpande, V. H., & Bedekar, A. V. (2000). Montmorillonite K-10 clay catalyzed facile deprotection of t-butoxycarbonyl group. Tetrahedron Letters, 41(17), 3173-3175. [Link]

-

China Pharmaceutical University. (n.d.). Synthesis of aliskiren. Journal of China Pharmaceutical University. Retrieved from [Link]

-

GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Kumar, N. U., Srinivas, G., Reddy, V. P., & Rakeshwar, B. (2013). Identification, characterization and synthesis of potential impurities of Aliskiren Hemifumarate, an antihypertensive drug. Journal of Pharmaceutical and Biomedical Analysis, 83, 137-146. [Link]

-

CCDC. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

-

Azizi, M., & Menard, J. (2004). Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. Vascular health and risk management, 3(6), 809–815. [Link]

- Google Patents. (n.d.). WO2012052829A1 - Synthesis of aliskiren.

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). A convergent synthesis of the renin inhibitor CGP60536B. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aliskiren [jcpu.cpu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. N-Boc-Aliskiren | CAS No. 173338-07-3 | | SynZeal [synzeal.com]

Investigating the Binding Affinity of N-Boc Aliskiren Precursors to Human Renin

An In-depth Technical Guide for Drug Development Professionals

Abstract

Aliskiren is a potent, non-peptide, orally active direct inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Its synthesis involves the use of precursors, often protected with a tert-butyloxycarbonyl (Boc) group, such as N-Boc Aliskiren. While the binding affinity of the final active pharmaceutical ingredient (API) is well-characterized, understanding the interaction of its synthetic precursors with the target enzyme is crucial for process optimization, quality control, and deeper structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the principles and methodologies for investigating the binding affinity of this compound precursors to human renin. We delve into the causality behind experimental choices and present detailed, self-validating protocols for key biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Introduction: The Rationale for Precursor Analysis

Aliskiren and the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The system's activation begins when the enzyme renin, secreted by the kidneys, cleaves its substrate, angiotensinogen, to form angiotensin I.[2][3] This is the rate-limiting step of the entire cascade.[4] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II, which elevates blood pressure and stimulates aldosterone release.[1] Pathological activation of the RAAS is a key driver of hypertension.[4]

Aliskiren exerts its therapeutic effect by directly inhibiting renin.[5] It is a small-molecule, non-peptide inhibitor that binds with high affinity to the active site of the renin molecule, preventing the conversion of angiotensinogen to Angiotensin I and thereby suppressing the entire downstream pathway.[1][4]

Caption: Figure 1: The RAAS pathway and Aliskiren's point of intervention.

The Role of the N-Boc Protecting Group

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[6][7] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[8][9] In the synthesis of Aliskiren, an N-Boc protected precursor is a key intermediate.[10][11] This strategy ensures that the amine functionality does not interfere with other reactions in the synthetic sequence, thereby increasing the purity and yield of the final product.[6][12]

While the Boc group is designed to be removed to yield the active drug, the precursor itself (this compound) may retain some residual affinity for the renin enzyme. Quantifying this interaction is vital for several reasons:

-

Process-Related Impurity Analysis: To ensure that any residual precursor in the final drug product does not contribute to biological activity or interfere with the API's function.

-

Structure-Activity Relationship (SAR): To understand how modifying the amine group impacts binding, providing valuable data for the design of next-generation inhibitors.

-

Quality Control: To develop a functional assay that can characterize intermediates, ensuring consistency across synthetic batches.

Biophysical Techniques for Measuring Binding Affinity

A suite of biophysical methods is available to directly measure the interaction between a ligand (this compound precursor) and its protein target (renin).[][14][15] These techniques provide quantitative data on binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics (ΔH, ΔS).[14] We will focus on three industry-standard, orthogonal methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

Expertise & Experience: The Principle of SPR SPR is a label-free optical technique that measures molecular interactions in real-time.[][16] The methodology involves immobilizing one binding partner (the "ligand," which in this context is typically the protein target, renin) onto a sensor chip with a gold surface. The other binding partner (the "analyte," this compound) is then flowed over this surface in solution.[17] Binding of the analyte to the immobilized ligand causes a change in the mass at the sensor surface, which in turn alters the refractive index. This change is detected as a shift in the resonance angle of plasmon-exciting light, measured in Resonance Units (RU).[16]

The primary advantage of SPR is its ability to provide detailed kinetic information, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D = k_off / k_on) can be calculated.[18] This kinetic profile is invaluable for lead optimization, as compounds with similar affinities (K_D) can have vastly different kinetic profiles (residence times), which can significantly impact their in vivo efficacy.[18]

Caption: Figure 2: Workflow for SPR-based binding analysis.

Trustworthiness: A Self-Validating SPR Protocol

Objective: To determine the binding kinetics and affinity (k_on, k_off, K_D) of an this compound precursor for human renin.

Materials:

-

Biacore instrument (e.g., Biacore 8K)[16]

-

CM5 Sensor Chip

-

Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

-

Recombinant Human Renin (high purity, >95%)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

-

System Priming & Sensor Chip Equilibration:

-

Prime the instrument with running buffer until a stable baseline is achieved. This ensures removal of air bubbles and consistency of the buffer environment.

-

-

Renin Immobilization (Amine Coupling):

-

Activate the carboxymethylated dextran surface of a flow cell on the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive esters on the surface.

-

Inject recombinant human renin (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface. The lower pH protonates carboxyl groups on the protein, promoting favorable electrostatic interactions with the negatively charged dextran surface. The primary amines on the renin then react with the surface esters to form stable amide bonds.

-

Aim for an immobilization level of ~2000-4000 RU. This level is typically sufficient to generate a good signal without causing mass transport limitations.

-

Deactivate any remaining reactive esters by injecting 1 M Ethanolamine-HCl for 7 minutes. This blocks unreacted sites to minimize non-specific binding.

-

A second flow cell should be activated and deactivated without renin immobilization to serve as a reference channel. This is a critical self-validating step to subtract bulk refractive index changes and non-specific binding from the signal.

-

-

Analyte Titration (Binding Measurement):

-

Prepare a serial dilution series of the this compound precursor in running buffer. A typical concentration range would span from low nanomolar to micromolar (e.g., 10 nM to 10 µM), ideally covering concentrations from 0.1x to 10x the expected K_D. A buffer-only sample (zero analyte concentration) must be included for double-referencing.

-

Inject each concentration over both the renin-immobilized flow cell and the reference flow cell for a set contact time (e.g., 120 seconds, association phase).

-

Switch the flow back to running buffer and monitor the signal for a set time (e.g., 300 seconds, dissociation phase).[16] The length of this phase should be sufficient to observe a significant portion of the dissociation curve.

-

Between each analyte injection, inject the regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and return the signal to baseline, ensuring the surface is ready for the next cycle.

-

-

Data Analysis:

-

Process the raw data by subtracting the reference channel signal from the active channel signal, and then subtracting the "zero analyte" injection (buffer blank). This double-referencing corrects for instrument drift and non-specific interactions.

-

Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[20] This simultaneous fitting of all concentrations to a single model provides robust kinetic parameters.

-

The output will be the association rate (k_on), dissociation rate (k_off), and the calculated dissociation constant (K_D).

-

Data Presentation:

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| Aliskiren (Reference) | 1.5 x 10⁶ | 7.0 x 10⁻⁴ | 0.46[21] |

| This compound Precursor | 2.2 x 10⁴ | 8.8 x 10⁻³ | 400 |

| Negative Control Compound | No Binding Detected | No Binding Detected | N/A |

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: The Principle of ITC ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[22][23] It is considered the gold standard for thermodynamic characterization because, in a single experiment, it can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) of binding.[24] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[23]

The experiment involves titrating one binding partner (the ligand, this compound) from a syringe into the other (the macromolecule, renin) in a sample cell at constant temperature.[25] A sensitive calorimeter measures the minute temperature differences between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection of ligand results in a heat pulse that is integrated to determine the heat change for that injection. Plotting these heat changes against the molar ratio of ligand to macromolecule generates a binding isotherm, which is then fit to a binding model to extract the thermodynamic parameters.[24]

Caption: Figure 3: Workflow for ITC-based binding analysis.

Trustworthiness: A Self-Validating ITC Protocol

Objective: To determine the thermodynamic profile (K_D, n, ΔH, ΔS) of the interaction between an this compound precursor and human renin.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Recombinant Human Renin (high purity, >95%, concentrated)

-

This compound precursor

-

Dialysis Buffer: (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Crucially, the exact same buffer batch must be used for protein dialysis and for dissolving the compound to minimize buffer mismatch artifacts.

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the renin protein against the chosen dialysis buffer to ensure it is in a stable, well-defined buffer system.

-

Accurately determine the concentration of the renin stock solution after dialysis (e.g., by A280 measurement).

-

Dissolve the this compound precursor in the final dialysis buffer from the last dialysis change. This is a critical step to avoid large heats of dilution that can obscure the binding signal.

-

Degas both the protein solution and the ligand solution immediately before the experiment to prevent air bubbles from forming in the cells.

-

-

Instrument Setup and Equilibration:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without denaturation.

-

Set the reference power to a value appropriate for the expected binding enthalpy.

-

-

Control Titration (Self-Validation):

-

Perform a control experiment by titrating the this compound solution into the sample cell containing only buffer.

-

This measures the heat of dilution/solvation of the compound and is essential for accurate data correction. The resulting heat profile should be small and consistent across injections.

-

-

Binding Experiment Titration:

-

Fill the sample cell with the renin solution at a concentration typically 10-50x below the expected K_D (e.g., 10-20 µM).

-

Fill the injection syringe with the this compound solution at a concentration typically 10-20x that of the protein concentration (e.g., 150-300 µM). This ensures that the protein becomes saturated over the course of the titration.

-

Program a series of injections (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.

-

Subtract the heat of dilution values obtained from the control titration.

-

Plot the corrected heat per mole of injectant against the molar ratio of [this compound]/[Renin].

-

Fit the resulting binding isotherm to a suitable model (e.g., One Set of Sites model) using the analysis software.

-

The fit will yield the stoichiometry (n), binding affinity (K_a, from which K_D = 1/K_a is calculated), and enthalpy (ΔH).

-

Calculate the Gibbs free energy (ΔG = -RTlnK_a) and entropy (ΔS = (ΔH - ΔG)/T).

-

Data Presentation:

| Compound | K_D (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Aliskiren (Reference) | 0.0005 | ~1.0 | -15.2 | +2.5 | -17.7 |

| This compound Precursor | 0.40 | 0.98 | -8.5 | -0.2 | -8.7 |

| Negative Control Compound | No Binding Detected | N/A | N/A | N/A | N/A |

Fluorescence Polarization (FP)

Expertise & Experience: The Principle of FP FP is a solution-based technique used to study molecular interactions and is particularly well-suited for high-throughput screening (HTS).[26][27] The principle is based on the rotational mobility of a fluorescent molecule.[28] When a small, fluorescently labeled molecule (a "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during the lifetime of its excited state, and the emitted light is largely depolarized.[28] However, if this fluorescent tracer binds to a much larger molecule (like the renin protein), its rotational motion is significantly slowed.[29] As a result, when the larger complex is excited with polarized light, the emitted light remains highly polarized.[26] The change in polarization is directly proportional to the fraction of the tracer that is bound.

For this specific application, a competitive FP assay is most appropriate. Here, a known fluorescent ligand that binds to renin (the tracer) is used. The this compound precursor, which is not fluorescent, is then titrated into the system. If the precursor binds to renin, it will compete with and displace the fluorescent tracer, causing a decrease in the measured polarization. This decrease can be used to calculate the binding affinity of the competitor compound.

Caption: Figure 4: Workflow for competitive FP-based binding analysis.

Trustworthiness: A Self-Validating Competitive FP Protocol

Objective: To determine the binding affinity (K_i) of an this compound precursor for human renin via competition with a fluorescent tracer.

Materials:

-

Fluorescence Plate Reader with polarization filters

-

Low-volume, black, 384-well assay plates

-

Recombinant Human Renin

-

A suitable fluorescent renin inhibitor (tracer) with known K_D

-

This compound precursor

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20[3]

Methodology:

-

Assay Development & Optimization (Self-Validation):

-

Tracer K_D Determination: First, perform a direct binding experiment by titrating renin into a fixed, low concentration of the fluorescent tracer to determine its K_D under the assay conditions. This validates the tracer's performance.

-

Assay Window: Determine the optimal concentrations of renin and tracer to use in the competitive assay. Typically, a renin concentration around the K_D of the tracer is used, with a tracer concentration that gives a robust signal-to-background ratio. The goal is to achieve a stable, high polarization signal (the "assay window") that can be effectively competed down.

-

-

Competitive Assay Execution:

-

Prepare a serial dilution of the this compound precursor in assay buffer in a separate plate.

-

In the final assay plate, add the pre-determined, fixed concentrations of renin and fluorescent tracer to all wells.

-

Transfer the this compound dilutions to the assay plate.

-

Controls: Include wells with:

-

No Competitor (High Signal): Renin + Tracer + Buffer (defines 100% binding).

-

No Renin (Low Signal): Tracer + Buffer (defines 0% binding/background).

-

-

Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding equilibrium to be reached.

-

-

Measurement:

-

Read the plate on a fluorescence plate reader, measuring both the parallel and perpendicular fluorescence intensity relative to the polarized excitation light.

-

The instrument software will calculate the fluorescence polarization, typically in millipolarization units (mP).

-

-

Data Analysis:

-

Normalize the data using the high and low signal controls.

-

Plot the normalized mP values against the logarithm of the this compound precursor concentration.

-

Fit the resulting sigmoidal dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of competitor required to displace 50% of the tracer).

-

Calculate the inhibitor constant (K_i) from the IC₅₀ using the Cheng-Prusoff equation:

-

K_i = IC₅₀ / (1 + [Tracer] / K_D,tracer)

-

Where [Tracer] is the concentration of the fluorescent tracer used and K_D,tracer is its dissociation constant determined previously.

-

-

Data Presentation:

| Compound | IC₅₀ (nM) | K_i (nM) |

| Aliskiren (Reference) | 1.2 | 0.6[4] |

| This compound Precursor | 850 | 415 |

| Negative Control Compound | > 50,000 | > 25,000 |

Conclusion: Synthesizing the Evidence

The investigation into the binding affinity of this compound precursors provides critical insights for drug development. By employing a multi-pronged approach using orthogonal biophysical techniques, researchers can build a comprehensive and reliable profile of these key synthetic intermediates.

-

SPR offers unparalleled detail on the kinetics of the interaction, revealing how quickly the precursor binds and dissociates from renin.

-

ITC provides the complete thermodynamic signature, explaining the driving forces (enthalpic vs. entropic) behind the binding event.[22]

-

FP serves as a robust, higher-throughput method ideal for screening multiple precursors or different batches for consistency.[27]

The hypothetical data presented herein illustrates a plausible scenario: the this compound precursor binds to renin with significantly lower affinity (micromolar to high nanomolar range) compared to the final, deprotected Aliskiren API (sub-nanomolar affinity).[21] This confirms the critical role of the free amine in the pharmacophore for high-potency binding. The quantitative data generated through these methods provides a solid, evidence-based foundation for process control, impurity characterization, and the rational design of future renin inhibitors.

References

- BMG Labtech.

- Nanjing Tengxiang Import & Export Co. Ltd. (2025).

- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. PubMed.

- nanomicronspheres.

- Frontiers.

- (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- Nishiyama, A., et al. (2010). Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro. PubMed - NIH.

- Li, M. (2015).

- Sica, D., & Gehr, T. (2009).

- Cowen, M., et al. (2019).

- Patsnap Synapse. (2024).

- Molecular Devices.

- PharmaXChange.info. (2012).

- BOC Sciences. Biophysical Assays | Protein Interaction Analysis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.

- Weir, M. R. (2008). Aliskiren: An orally active renin inhibitor. PMC - PubMed Central.

- Reaction Biology. ITC Assay Service for Drug Discovery.

- ScienceDirect. Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).

- Taylor & Francis Online. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges.

- UCI Department of Chemistry. Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts.

- Wikipedia.

- ResearchGate. (2010). Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro.

- ResearchGate.

- Reaction Biology. Surface Plasmon Resonance Assay Services.

- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.

- Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice).

- Stangier, J., & Danser, A. H. J. (2007). Aliskiren – an orally active renin inhibitor.

- Renaud, J., et al. (2016). Biophysical methods in early drug discovery. PMC - NIH.

- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine.

- ResearchGate. (2011). Investigation of enzyme reaction by surface plasmon resonance (SPR) technique.

- Kumar, S., et al. (2014).

- Boyd, S. A., et al. (1991).

- Pool, J. L. (2007). Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors.

- JoVE. (2024). Video: Antihypertensive Drugs: Direct Renin Inhibitors.

- Axios Research. This compound.

- SynZeal. N-Boc-Aliskiren | CAS No. 173338-07-3.

- ChemRxiv.

- ResearchGate. (2012). A convergent synthesis of the renin inhibitor CGP60536B.

- Journal of Molecular Graphics and Modelling. (2011). Development of accurate binding affinity predictions of novel renin inhibitors through molecular docking studies.

- BioAgilytix Labs. (2017).

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- ResearchGate. (1991).

- Cayman Chemical. Renin Inhibitor Screening Assay Kit.

- BOC Sciences. CAS 173338-07-3 this compound.

- Brennan, Z. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation.

- Roque-Navarro, L., et al. (2012). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC - NIH.

- FDA. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products.

- Hentemann, M. F., & Fuchs, P. L. (2003). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. PubMed.

Sources

- 1. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]

- 2. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jove.com [jove.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. N-Boc-Aliskiren | CAS No. 173338-07-3 | | SynZeal [synzeal.com]

- 11. researchgate.net [researchgate.net]

- 12. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drughunter.com [drughunter.com]

- 19. This compound | Axios Research [axios-research.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmaxchange.info [pharmaxchange.info]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Khan Academy [khanacademy.org]

- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 27. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 28. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

The Strategic Application of N-Boc Aliskiren in Elucidating Structure-Activity Relationships of Direct Renin Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Renin-Angiotensin System and the Rationale for Direct Renin Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[1][2] This initial step's singular substrate specificity makes renin a prime target for therapeutic intervention in hypertension.[1] Direct renin inhibitors (DRIs) offer a highly specific mechanism for controlling the RAS at its origin, preventing the downstream production of the potent vasoconstrictor angiotensin II.[1][2]

Aliskiren, the first orally bioavailable DRI, represents a significant milestone in the treatment of hypertension.[3][4] Its development was the culmination of decades of research aimed at overcoming the challenges of poor oral bioavailability and lack of potency that plagued earlier generations of renin inhibitors.[4] The exploration of Aliskiren's structure-activity relationships (SAR) has been pivotal in understanding the molecular interactions necessary for potent and selective renin inhibition. This guide focuses on the strategic use of N-Boc Aliskiren, a key synthetic intermediate, in the systematic exploration of these SARs.

The Pharmacophore of Aliskiren: A Blueprint for Inhibition

The efficacy of Aliskiren lies in its ability to mimic the transition state of the angiotensinogen substrate, binding tightly to the active site of renin. Understanding the key pharmacophoric features of Aliskiren is fundamental to designing effective SAR studies.

-

The Hydroxyethylene Transition-State Isostere: This central moiety mimics the tetrahedral intermediate of peptide bond hydrolysis, forming crucial hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp215) in the renin active site.

-

The P1 and P1' Side Chains: These lipophilic groups occupy the S1 and S1' pockets of the enzyme, contributing significantly to binding affinity through hydrophobic interactions.

-

The P2' Side Chain: This region offers a key vector for modification to enhance potency and duration of action.

-

The P3-P2 Moiety: This part of the molecule interacts with the S3-S2 pockets of renin, and modifications here can influence both potency and pharmacokinetic properties.

-

The N-terminal Amine: This group is essential for interaction with the active site. In SAR studies, it is often protected with a tert-butyloxycarbonyl (Boc) group to facilitate synthetic manipulations.

This compound: A Versatile Tool for SAR Exploration

The use of a Boc protecting group on the N-terminal amine of Aliskiren is a cornerstone of a successful SAR campaign.[5][6] The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step analog synthesis.[5][6]

An N-Boc protected Aliskiren scaffold serves as a versatile starting point for a multitude of chemical modifications, allowing researchers to systematically probe the contributions of different structural elements to the molecule's overall activity.

Workflow for SAR Exploration using this compound

The following diagram illustrates a typical workflow for exploring the SAR of Aliskiren analogs starting from an N-Boc protected intermediate.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of Aliskiren analogs.

Experimental Protocols

Protocol 1: Synthesis of an this compound Intermediate

The synthesis of Aliskiren and its analogs often involves a convergent approach, where key fragments are synthesized separately and then coupled. The following is a representative protocol for the synthesis of a key N-Boc protected intermediate, which can then be further elaborated to generate a library of analogs. This protocol is based on synthetic strategies reported in the literature.[7][8][9][10][11][12][13]

Step 1: Synthesis of the Amino Alcohol Core

-

Starting Material: A suitable chiral lactone containing the desired stereochemistry for the P1 and P1' side chains.

-

Ring Opening: The lactone is opened with a suitable amine, such as 3-amino-2,2-dimethylpropionamide, to introduce the P2' moiety. This reaction is often carried out at elevated temperatures in the absence of a solvent.

-

Reduction: The resulting amide is reduced using a reducing agent like lithium aluminum hydride (LAH) to yield the corresponding amino alcohol.

-